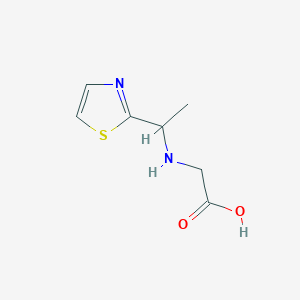

(1-Thiazol-2-yl-ethylamino)-acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[1-(1,3-thiazol-2-yl)ethylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-5(9-4-6(10)11)7-8-2-3-12-7/h2-3,5,9H,4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTAEWVHHUWWNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Thiazol 2 Yl Ethylamino Acetic Acid and Analogous Chiral Structures

Retrosynthetic Analysis and Key Disconnection Strategies for Complex Amino Acid Derivatives

A retrosynthetic analysis of the target molecule, (1-Thiazol-2-yl-ethylamino)-acetic acid, reveals several logical disconnection points that can guide the synthetic design. The primary disconnection strategy involves breaking the C-N bond of the glycine (B1666218) moiety, leading to two key synthons: a chiral 1-(thiazol-2-yl)ethylamine and a synthon for acetic acid. This approach is advantageous as it allows for the separate synthesis and subsequent coupling of the two main fragments, providing flexibility in introducing structural diversity.

Further disconnection of the 1-(thiazol-2-yl)ethylamine synthon can proceed in two main ways. The first involves breaking the C-C bond between the thiazole (B1198619) ring and the ethyl side chain, leading to a 2-substituted thiazole and a two-carbon electrophile. Alternatively, a more convergent approach involves disconnecting the thiazole ring itself, which opens up various well-established methods for thiazole synthesis. This latter strategy is often preferred as it allows for the construction of the thiazole ring with the desired side chain already in place or in a precursor form.

Approaches to Thiazole Ring Formation within Amino Acid Frameworks

The formation of the thiazole ring is a critical step in the synthesis of these complex amino acid derivatives. Several methods have been developed to construct the thiazole nucleus, each with its own advantages and limitations.

Modified Hantzsch Reactions for Thiazole-Containing Amino Acids

The Hantzsch thiazole synthesis is a classic and widely used method for the formation of the thiazole ring. In its modified form for the synthesis of thiazole-containing amino acids, it typically involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide. For the synthesis of chiral thiazole amino acids, this reaction has been adapted to be performed on solid phase, which facilitates purification and allows for the construction of combinatorial libraries. For instance, resin-bound chiral polyamines can be converted to polythioureas and subsequently reacted with various α-haloketones to yield chiral polyaminothiazoles after cleavage from the solid support. nih.gov

Microwave-assisted Hantzsch reactions have also been shown to be highly efficient, often leading to higher yields and shorter reaction times compared to conventional heating methods.

| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |

| Resin-bound diamine, Fmoc-isothiocyanate, α-haloketone | Solid-phase synthesis, 70°C | Chiral diaminothiazole | Good | nih.gov |

| Benzaldehyde, 2-amino thiazole | Microwave irradiation (120s), Ethanol, Acetic acid (cat.) | Thiazolyl Schiff base | - | conferenceworld.in |

| α-haloketones, thioamides | One-pot, various substituents | 2-aminothiazoles | Good |

Iodine-Mediated Cyclization Routes from Alpha-Amino Acids to Thiazoles

Iodine-mediated cyclization has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including thiazoles. This method often proceeds under mild conditions and offers a good degree of functional group tolerance. In the context of thiazole-containing amino acids, iodine can promote the oxidative cyclization of suitable precursors. For example, thioamides derived from N-protected amino acids can undergo facile N-acylation with aromatic amines in the presence of iodine, 1-hydroxybenzotriazole, and a base to afford aryl amides in good yields and high enantiopurity. organic-chemistry.org This methodology highlights the utility of iodine in facilitating key bond-forming reactions en route to complex amino acid derivatives. While not a direct thiazole ring formation from an amino acid, it demonstrates the application of iodine in manipulating amino acid-derived thioamides, which are key precursors for thiazole synthesis.

Another approach involves the iodine-mediated synthesis of thiazoles from enaminones, showcasing a novel difunctionalization of the α-carbon site of enaminones to construct C-C(CO), C-S, and C-N bonds, leading to fully substituted thiazoles. researchgate.net

| Starting Materials | Reagent | Solvent | Product | Yield (%) | Reference |

| N-protected amino thioacids, aromatic amines | I₂, HOBt, DIPEA | THF | Nα-protected amino acid aryl amides | up to 91% | organic-chemistry.org |

| Thioamides | I₂, Triethylamine | - | Nitriles | Good to Excellent | nih.gov |

| Enaminones | I₂ | DMSO | Fully substituted thiazoles | - | researchgate.net |

Cascade Reactions for Enantiomeric Thiazole-Containing Amino Acid Synthesis

One example of a cascade approach involves the diastereoselective Pd/In mediated catalytic allylation of chiral N-sulfinyl-α-imino esters. This reaction has the potential to be interfaced with catalytic cyclisation–anion capture methodology to create contiguous chiral centers and enhance molecular complexity, providing a pathway to non-proteinogenic 2-arylallyl-α-amino acids. organic-chemistry.org

| Reaction Type | Catalysts/Reagents | Key Features | Product Class | Reference |

| Diastereoselective catalytic allylation | Pd/In | Forms contiguous chiral centers | Non-proteinogenic 2-arylallyl-α-amino acids | organic-chemistry.org |

Environmentally Benign Methods in Thiazole Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. For thiazole synthesis, this includes the use of green solvents, reusable catalysts, and alternative energy sources like microwave and ultrasound irradiation.

One-pot, three-component reactions are particularly attractive from a green chemistry perspective. For instance, the synthesis of thiazole-imino derivatives has been achieved in aqueous media, avoiding the use of hazardous organic solvents. ufms.br Similarly, the Hantzsch synthesis has been adapted to run in water using β-cyclodextrin as a catalyst, providing 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates in good yields. organic-chemistry.org The use of solid-supported catalysts that can be easily recovered and reused further enhances the green credentials of these synthetic routes.

| Method | Key Green Feature | Example Reaction | Reference |

| One-pot, three-component reaction | Aqueous media | Synthesis of thiazole-imino derivatives | ufms.br |

| Hantzsch synthesis | Water as solvent, β-cyclodextrin catalyst | Synthesis of 2-aminothiazole-5-carboxylates | organic-chemistry.org |

| Microwave-assisted synthesis | Reduced reaction time, energy efficiency | Synthesis of thiazolyl Schiff bases and metal complexes | conferenceworld.in |

Stereoselective Synthesis of the α-Amino Acid Moiety

The stereochemistry of the α-amino acid moiety is crucial for the biological activity of these molecules. Therefore, developing stereoselective methods for its synthesis is of paramount importance. This can be achieved either by using a chiral starting material from the chiral pool or by employing asymmetric synthesis strategies.

Chiral auxiliaries have proven to be highly effective in controlling the stereochemistry of alkylation reactions to form α-amino acids. For example, chiral Ni(II) complexes of Schiff bases derived from amino acids can be used to direct the stereoselective synthesis of tailor-made amino acids. nih.gov This approach allows for the efficient deracemization or the conversion of one enantiomer to the other.

Another powerful strategy is the diastereoselective alkylation of aldimines derived from chiral α-carbon heteroatom-substituted aldehydes. The stereocontrol is induced by the heteroatom at the α-position of the aldehyde, leading to the formation of alkylated chiral amines with high diastereomeric ratios. nih.govrsc.org This method has been successfully applied to the synthesis of natural products like romneine. rsc.org

| Strategy | Chiral Source | Key Transformation | Diastereomeric/Enantiomeric Excess | Reference |

| Chiral auxiliary | Ni(II) complexes of Schiff bases | Alkylation | High | nih.gov |

| Substrate control | Chiral α-carbon heteroatom-substituted aldehydes | Diastereoselective alkylation of aldimines | High dr | nih.govrsc.org |

Asymmetric Catalysis in the Formation of Chiral α-Amino Acid Derivatives

Asymmetric catalysis is a cornerstone for the efficient synthesis of enantiomerically pure α-amino acids and their derivatives. acs.org This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product, making it an economical and powerful strategy. wikipedia.org The field is diverse, encompassing transition-metal catalysis, organocatalysis, and biocatalysis, each offering unique advantages for constructing chiral centers. nih.gov

Transition metal-catalyzed asymmetric hydrogenation is a widely used method for producing chiral amines and amino acids. acs.org Organocatalysis, which uses small, metal-free organic molecules to induce enantioselectivity, has also emerged as a significant tool. frontiersin.org For instance, chiral aldehyde catalysts, such as those derived from BINOL, can activate N-unprotected amino esters to facilitate asymmetric functionalization. frontiersin.orgnih.gov These catalysts operate by forming chiral Schiff bases or enamine intermediates, which then react with electrophiles in a stereocontrolled manner. frontiersin.orgnih.gov The development of efficient catalytic systems that can mimic biological processes, such as amino acid metabolism, is an area of intense research. frontiersin.org

Chiral Auxiliary and Ligand-Based Strategies for Stereocontrol, including Ni(II) Complexes of Schiff Bases

Chiral auxiliaries and ligands are instrumental in guiding the stereochemical outcome of a reaction. A leading methodology in the asymmetric synthesis of tailor-made α-amino acids involves the use of chiral Ni(II) complexes of Schiff bases. nih.govnih.gov This strategy typically starts with a Schiff base formed from an amino acid like glycine or alanine (B10760859) and a chiral ligand, often derived from proline. researchgate.net The resulting square-planar Ni(II) complex provides a rigid framework that directs the approach of an electrophile (e.g., an alkyl halide) to one face of the molecule, leading to a highly stereoselective alkylation. nih.govresearchgate.net

The general process involves three main steps:

Complex Formation: A chiral ligand, an amino acid (commonly glycine), and a Ni(II) salt react to form a stable, planar complex. acs.org

Asymmetric Alkylation: The nucleophilic glycine unit within the complex is alkylated with an electrophile. The chiral ligand shields one face of the complex, ensuring the electrophile adds from the less hindered side, thus creating a new stereocenter with high diastereoselectivity. nih.govacs.org

Decomposition and Recovery: The resulting complex is disassembled, typically under acidic conditions, to release the desired, enantiomerically enriched α-amino acid, while the chiral auxiliary can often be recovered. acs.org

This method is highly versatile and can be used for various reaction types, including alkylations, Michael additions, and Mannich reactions. researchgate.netacs.org The use of phase-transfer catalysis (PTC) in conjunction with these achiral Ni(II) complexes and chiral catalysts has also proven effective, yielding α-amino acids with high enantioselectivities (90–98.5% ee). acs.org

| Electrophile (Alkyl Halide) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|

| Benzyl bromide | (S)-NOBIN | 99 | 96 | R |

| Allyl bromide | (S)-NOBIN | 96 | 90 | R |

| Ethyl iodide | (S)-NOBIN | 95 | 94 | R |

| n-Propyl iodide | (S)-NOBIN | 98 | 94 | R |

Data sourced from a study on asymmetric alkylation under phase-transfer catalysis conditions. acs.org (S)-NOBIN refers to (S)-2-hydroxy-2'-amino-1,1'-binaphthyl.

Dynamic Kinetic Resolution and Related Enantioselective Transformations

Dynamic kinetic resolution (DKR) is a powerful technique that overcomes the 50% theoretical yield limitation of traditional kinetic resolution. wikipedia.org In DKR, a racemic starting material is subjected to a resolution process while simultaneously undergoing in-situ racemization. This continuous interconversion of enantiomers allows the faster-reacting enantiomer to be constantly replenished from the slower-reacting one, enabling a theoretical conversion of 100% of the racemic mixture into a single, enantiopure product. wikipedia.orgprinceton.edu

For a DKR process to be efficient, the rate of racemization should be comparable to or faster than the rate of the resolution reaction. princeton.edu This methodology has been successfully applied to the synthesis of chiral amino acids and their derivatives. Common approaches include:

Chemo-enzymatic DKR: This popular method combines a metal catalyst for racemization with a highly selective enzyme (like a lipase (B570770) or acylase) for the resolution step. researchgate.net For example, the "Amidase Process" uses an α-amino-ε-caprolactam racemase alongside a stereoselective amidase for the industrial production of optically pure amino acids from amino acid amides. researchgate.net

Metal-catalyzed DKR: Ruthenium complexes, among others, have been effectively used to catalyze both the racemization and the asymmetric hydrogenation of substrates like α-amino-β-keto esters, yielding chiral α-amino alcohols with high enantioselectivity. nih.gov

DKR represents a highly efficient strategy for producing enantiopure compounds from readily available racemic precursors. wikipedia.org

Convergent and Divergent Synthetic Pathways to the Target Compound and its Derivatives

A divergent synthesis begins with a central core molecule that is successively elaborated to create a library of structurally related compounds. wikipedia.org In the context of the target compound, a divergent approach might start with a common thiazole-containing intermediate. This core structure could then be subjected to various reactions to introduce diversity at different positions, yielding a range of derivatives. This strategy is particularly powerful for creating molecular libraries for screening purposes and for the synthesis of families of related natural products from a common late-stage intermediate. wikipedia.orgresearchgate.net

A convergent synthesis , by contrast, involves the independent synthesis of several key fragments of the target molecule, which are then combined (coupled) in the final stages to form the complete structure. researchgate.net For this compound, a convergent pathway could involve the separate synthesis of two main building blocks:

A chiral 1-(thiazol-2-yl)ethanamine (B1319738) fragment.

An acetic acid derivative suitable for coupling (e.g., a haloacetic ester).

Advanced Reaction Technologies for Enhanced Synthetic Efficiency (e.g., Continuous Flow Processes)

To improve the efficiency, safety, and scalability of synthesizing chiral molecules, advanced reaction technologies are increasingly being adopted. Continuous flow chemistry, in particular, offers significant advantages over traditional batch processing. nih.govrsc.org In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov

Key benefits of continuous flow processes include:

Enhanced Safety: The small reactor volumes minimize the risks associated with highly reactive or hazardous intermediates and exothermic reactions.

Improved Selectivity and Yield: Superior heat and mass transfer lead to more uniform reaction conditions, often resulting in higher selectivity and product yields. nih.gov

Facile Scalability: Production can be scaled up by simply running the system for a longer duration or by "numbering up" (running multiple systems in parallel), avoiding the complex re-optimization often required when scaling up batch reactors. rsc.org

Process Intensification: Flow chemistry enables the telescoping of multiple reaction steps into a single, uninterrupted process, which reduces manual handling, purification steps, and waste generation. nih.gov

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Mixing | Often inefficient, can lead to local concentration/temperature gradients. | Highly efficient due to small channel dimensions, leading to excellent mixing. |

| Heat Transfer | Low surface-area-to-volume ratio, making temperature control difficult. | High surface-area-to-volume ratio, allowing for rapid and precise temperature control. nih.gov |

| Safety | Large volumes of reagents and solvents pose higher risks. | Small reactor volumes enhance safety, especially for hazardous reactions. rsc.org |

| Scalability | Difficult and often requires extensive re-development ("scale-up" issues). | Simpler to scale by extending run time or using parallel reactors ("numbering-up"). nih.gov |

| Process Control | Parameters can vary throughout the vessel. | Precise control over reaction time, temperature, and stoichiometry. nih.gov |

Advanced Spectroscopic and Chromatographic Methods for Stereochemical and Structural Elucidation of 1 Thiazol 2 Yl Ethylamino Acetic Acid

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Configurational and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for probing the intricate structural details of molecules in solution. For a chiral compound like (1-Thiazol-2-yl-ethylamino)-acetic acid, a suite of advanced NMR experiments is necessary to assign its constitution, configuration, and preferred conformation.

Detailed analysis of one-dimensional (1D) ¹H and ¹³C NMR spectra would provide the initial framework for the molecule's structure. The chemical shifts (δ) of the protons and carbons in the thiazole (B1198619) ring, the ethylamino bridge, and the acetic acid moiety would offer insights into the electronic environment of each nucleus. For instance, the protons on the thiazole ring are expected to appear in the aromatic region of the ¹H NMR spectrum, with their specific shifts influenced by the substitution pattern.

To unequivocally assign these resonances and to map out the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable. COSY spectra would reveal the coupling relationships between adjacent protons, allowing for the tracing of the ethylamino chain. The HSQC experiment would then correlate each proton to its directly attached carbon, facilitating the assignment of the ¹³C spectrum.

Furthermore, Nuclear Overhauser Effect (NOE) based experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), are crucial for determining the spatial proximity of protons. This information is vital for elucidating the relative stereochemistry and the preferred conformation of the molecule around its chiral center and rotatable bonds.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Thiazole H-4 | 7.5 - 7.8 | 115 - 120 |

| Thiazole H-5 | 7.1 - 7.4 | 140 - 145 |

| Thiazole C-2 | - | 165 - 170 |

| Thiazole C-4 | - | 115 - 120 |

| Thiazole C-5 | - | 140 - 145 |

| CH (ethyl) | 4.0 - 4.5 | 55 - 60 |

| CH₃ (ethyl) | 1.5 - 1.8 | 18 - 22 |

| NH | 2.5 - 3.5 (broad) | - |

| CH₂ (acetic acid) | 3.2 - 3.6 | 50 - 55 |

| COOH | 10 - 12 (broad) | 170 - 175 |

Note: The data in this table is hypothetical and serves as an example of what would be determined through NMR analysis. Actual values would be dependent on the solvent and experimental conditions.

Mass Spectrometry Techniques for Structural Confirmation and Precise Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the identity of a newly synthesized molecule like this compound by providing a highly accurate mass measurement.

Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed to generate ions of the molecule. The resulting mass spectrum would show a peak corresponding to the protonated molecule [M+H]⁺ or other adducts. The high accuracy of HRMS allows for the determination of the elemental formula, distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) experiments are also invaluable for structural elucidation. By selecting the parent ion and subjecting it to fragmentation, a characteristic fragmentation pattern is obtained. The analysis of these fragment ions can provide confirmation of the different structural motifs within the molecule, such as the thiazole ring and the amino acid side chain.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₇H₁₀N₂O₂S |

| Monoisotopic Mass | 186.0463 u |

| [M+H]⁺ (Calculated) | 187.0536 u |

| [M+Na]⁺ (Calculated) | 209.0355 u |

| [M-H]⁻ (Calculated) | 185.0390 u |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

Since this compound possesses a chiral center at the carbon atom of the ethyl group attached to the thiazole ring, it exists as a pair of enantiomers. Determining the absolute configuration (R or S) of these enantiomers is a critical aspect of its characterization. Chiroptical spectroscopic techniques, particularly Circular Dichroism (CD) spectroscopy, are instrumental in this regard.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique for each enantiomer, showing positive or negative Cotton effects at specific wavelengths. While empirical rules can sometimes be used to correlate the sign of the Cotton effect to the absolute configuration for a series of related compounds, a more rigorous approach involves comparing the experimental CD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration.

This computational approach, often employing Time-Dependent Density Functional Theory (TD-DFT), allows for the reliable assignment of the absolute configuration of the synthesized enantiomers.

Advanced Chromatographic Techniques for Enantiomeric Purity Assessment and Separation

The separation of enantiomers is a significant challenge in analytical chemistry and is of utmost importance in the pharmaceutical field, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), are the gold standard for both the analytical assessment of enantiomeric purity and the preparative separation of enantiomers.

A variety of CSPs are commercially available, based on different chiral selectors such as polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, macrocyclic antibiotics, or Pirkle-type phases. The selection of the appropriate CSP and mobile phase is crucial for achieving successful enantioseparation of this compound.

Method development would involve screening different chiral columns and mobile phase compositions (e.g., normal-phase, reversed-phase, or polar organic mode) to optimize the resolution between the two enantiomeric peaks. Once a suitable method is established, it can be used to determine the enantiomeric excess (ee) of a synthesized sample, a critical quality attribute. For producing single enantiomers for further studies, this analytical method can be scaled up to preparative chromatography.

Table 3: Potential Chiral HPLC Systems for the Enantioseparation of this compound

| Chiral Stationary Phase (CSP) Type | Potential Mobile Phase Composition | Detection Method |

| Polysaccharide-based (e.g., Chiralpak IA, IB, IC) | Hexane/Isopropanol with additives (e.g., trifluoroacetic acid) | UV/Vis |

| Macrocyclic Glycopeptide-based (e.g., Chirobiotic T, V) | Methanol/Water with buffers (e.g., ammonium (B1175870) acetate) | UV/Vis, Mass Spectrometry |

| Pirkle-type (e.g., Whelk-O1) | Hexane/Ethanol | UV/Vis |

Computational and Theoretical Investigations of 1 Thiazol 2 Yl Ethylamino Acetic Acid

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental tools for elucidating the intrinsic properties of a molecule at the atomic level. For a compound like (1-Thiazol-2-yl-ethylamino)-acetic acid, these methods are employed to predict its most stable three-dimensional structure (conformation) and to map its electronic landscape.

Molecular Conformation: The conformational analysis begins with constructing a 3D model of the molecule. Using quantum mechanics principles, computational software calculates the potential energy for various possible spatial arrangements of the atoms. The structure with the lowest energy is considered the most stable and predominant conformation. For instance, a study on thiazol-2-imine derivatives determined that a "hydrogen up" conformation was more stable by 0.76 kcal/mol than the "down" conformation, indicating its prevalence. nih.gov This analysis is crucial as the molecule's shape dictates how it can interact with other molecules, including biological targets.

Electronic Structure: These calculations also reveal key electronic properties. The distribution of electrons across the molecule is described by mapping the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of the molecule's chemical reactivity and stability. atlantis-press.com Furthermore, the molecular electrostatic potential (MEP) can be mapped, which identifies the positive, negative, and neutral regions of the molecule, highlighting areas prone to electrophilic or nucleophilic attack.

Below is a table representing the typical parameters obtained from quantum chemical calculations for a thiazole (B1198619) derivative.

| Calculated Property | Description | Typical Application |

| Total Energy | The total electronic and nuclear energy of the molecule in its optimized geometry. | Determines the most stable conformer. |

| Bond Lengths/Angles | The precise distances and angles between atoms in the stable conformation. | Provides a detailed geometric structure. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Predicts chemical reactivity and electronic transition properties. atlantis-press.comresearchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO orbitals. | Indicates molecular stability; a larger gap suggests higher stability. atlantis-press.com |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. atlantis-press.com |

| Mulliken/NBO Charges | Distribution of electronic charge among the atoms in the molecule. | Identifies reactive sites for intermolecular interactions. |

Density Functional Theory (DFT) Studies on Synthetic Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. nih.gov In the context of synthesizing this compound, DFT studies are invaluable for understanding the underlying reaction mechanisms.

Researchers can model the entire reaction pathway for a proposed synthesis. tandfonline.comrsc.org This involves calculating the energy of the reactants, any intermediate structures, and the final products. Crucially, DFT can also identify and calculate the energy of the transition state—the highest energy point along the reaction coordinate that connects reactants and products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

By mapping the energies along the reaction pathway, a detailed energy profile can be constructed. This allows chemists to:

Validate a proposed synthetic route's feasibility.

Compare different potential pathways to identify the most efficient one.

Understand the role of catalysts, which typically work by lowering the activation energy of the transition state. acs.org

Explain the formation of specific stereoisomers or regioselective products.

For example, DFT has been used to confirm the catalytic protocol for the synthesis of pyrazole-4-carbonitrile derivatives involving a thiazole complex. acs.org Similarly, DFT calculations have been used to investigate the equilibrium geometry and stability of newly synthesized pyrazole (B372694) and thiazole compounds. researchgate.net

The following table illustrates a hypothetical energy profile for a step in a synthesis reaction as determined by DFT.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials of the reaction step. | 0 (Reference) |

| Transition State (TS) | The highest energy structure along the reaction path. | +25 |

| Intermediate | A metastable species formed during the reaction. | +5 |

| Products | The final compounds of the reaction step. | -15 |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum calculations provide a static picture of the most stable molecular structure, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the molecule behaves over time. An MD simulation calculates the forces between atoms and uses Newton's laws of motion to model their movements, essentially creating a "movie" of molecular motion.

Conformational Flexibility: For a molecule like this compound, which has several rotatable bonds, MD simulations can explore its conformational landscape. The simulation shows how the molecule bends, twists, and folds at a given temperature. This information is critical because the biological activity of a molecule can depend on its ability to adopt a specific shape to fit into a receptor's binding site. Studies on other thiazole derivatives have used MD simulations to confirm their stability and molecular interactions within biological targets. nih.govnih.gov

Solvation Effects: MD simulations are particularly useful for studying how a molecule interacts with its environment, such as a solvent like water. The simulation explicitly models the solvent molecules surrounding the solute, providing detailed insights into solvation shells and hydrogen bonding networks. Understanding solvation is crucial as it significantly impacts a molecule's solubility, stability, and how it interacts with other molecules. Advanced MD techniques can even use multiresolution models, where the solvent near the solute is treated with high detail (atomistic) and the bulk solvent is treated with less detail (coarse-grained), to efficiently simulate large systems. nih.gov

A typical MD simulation analysis would yield the data shown in the table below.

| Simulation Output | Description | Insight Provided |

| Trajectory | A file containing the coordinates of all atoms at each time step. | Visualizes the dynamic motion of the molecule. |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the molecule's backbone atoms from a reference structure over time. | Assesses the stability of the molecule's conformation. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible and rigid regions of the molecule. |

| Radial Distribution Function (RDF) | Describes how the density of solvent molecules varies as a function of distance from the solute. | Characterizes the structure of the solvation shells. |

| Hydrogen Bond Analysis | Counts the number and lifetime of hydrogen bonds between the solute and solvent. | Quantifies specific solute-solvent interactions. |

In Silico Prediction of Chiral Recognition Phenomena

The structure of this compound contains a chiral center at the carbon atom attached to the thiazole ring, the amino group, the acetic acid group, and a methyl group. This means the molecule can exist as two non-superimposable mirror images, known as enantiomers (R and S forms). Enantiomers can have vastly different biological activities because biological systems, such as enzymes and receptors, are themselves chiral.

In silico methods, particularly molecular docking, are used to predict this chiral recognition. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor). nih.gov

To study chiral recognition for this compound, one would:

Obtain the 3D structure of a relevant chiral biological target (e.g., an enzyme or receptor).

Create 3D models for both the R- and S-enantiomers of the compound.

"Dock" each enantiomer into the binding site of the receptor using specialized software.

The software calculates a "docking score" or "binding energy" for each pose, which estimates the strength of the interaction.

A significantly better docking score for one enantiomer over the other suggests that the receptor can distinguish between the two, providing a strong prediction of chiral recognition. These studies can highlight key interactions, such as hydrogen bonds or hydrophobic contacts, that are responsible for the selectivity. Such in silico studies are routinely performed on thiazole derivatives to predict their binding affinity to biological receptors. acs.orgnih.govnih.gov

The results of a chiral recognition docking study could be summarized as follows.

| Enantiomer | Target Receptor | Binding Energy (kcal/mol) | Key Interacting Residues |

| R-enantiomer | ExampleReceptor A | -8.5 | TYR-84, SER-120, PHE-250 |

| S-enantiomer | ExampleReceptor A | -6.2 | TYR-84, GLY-121 |

This hypothetical result would suggest that the R-enantiomer binds more favorably to the receptor than the S-enantiomer.

Chemical Reactivity and Derivatization Pathways of 1 Thiazol 2 Yl Ethylamino Acetic Acid

Transformations at the Carboxyl and Amine Functionalities

The presence of both a carboxylic acid and a secondary amine group makes (1-Thiazol-2-yl-ethylamino)-acetic acid an interesting building block for the synthesis of various derivatives through reactions common to amino acids. These transformations allow for the modification of the molecule's polarity, size, and potential for intermolecular interactions.

The carboxylic acid moiety can undergo standard esterification reactions with various alcohols in the presence of an acid catalyst to yield the corresponding esters. For instance, reaction with ethanol and a catalytic amount of sulfuric acid would produce ethyl (1-thiazol-2-yl-ethylamino)acetate. Amide formation is also a key transformation, achievable by reacting the carboxylic acid with a primary or secondary amine using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the dehydration process.

The secondary amine is nucleophilic and can be acylated by reacting it with acyl chlorides or acid anhydrides under basic conditions. For example, treatment with acetyl chloride in the presence of a non-nucleophilic base like triethylamine would yield N-acetyl-(1-thiazol-2-yl-ethylamino)-acetic acid. Furthermore, the amine can undergo alkylation reactions with alkyl halides, although care must be taken to control the degree of alkylation. Reductive amination with aldehydes or ketones is another pathway to introduce diverse substituents on the nitrogen atom.

One notable derivative is the corresponding acetohydrazide, which can be synthesized from the ethyl ester of this compound by refluxing with hydrazine hydrate. This hydrazide derivative serves as a versatile intermediate for the synthesis of various heterocyclic compounds. For example, it can be cyclized with carbon disulfide in the presence of potassium hydroxide to form oxadiazole-thiols, or treated with cold concentrated sulfuric acid to yield thiadiazole derivatives. Additionally, reaction with hydrazine hydrate and subsequent acidification can lead to the formation of triazole-thiols. nih.gov

Table 1: Key Transformations at the Carboxyl and Amine Functionalities

| Functional Group | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amide Formation | Amine, Coupling Agent (e.g., DCC) | Amide |

| Amine | Acylation | Acyl Chloride/Anhydride, Base | N-Acyl Derivative |

| Amine | Alkylation | Alkyl Halide | N-Alkyl Derivative |

| Ester Derivative | Hydrazinolysis | Hydrazine Hydrate | Acetohydrazide |

Functionalization of the Thiazole (B1198619) Ring System

The thiazole ring in this compound is an aromatic heterocycle, and its reactivity is influenced by the electron-donating effect of the sulfur and nitrogen atoms. This makes the ring susceptible to electrophilic substitution reactions, although the conditions need to be carefully controlled to avoid reaction at the other functional groups.

Common electrophilic aromatic substitution reactions that can be envisaged for the thiazole ring include nitration, halogenation, and sulfonation. However, the presence of the amino and carboxyl groups can complicate these reactions. For instance, nitration with strong acids could lead to protonation and deactivation of the ring or side-chain degradation. Therefore, milder conditions are generally preferred.

The functionalization of the thiazole ring can also be achieved through metal-catalyzed cross-coupling reactions. If a halo-substituted derivative of this compound were prepared, it could undergo reactions like Suzuki, Heck, or Sonogashira coupling to introduce new carbon-carbon bonds at specific positions on the thiazole ring. This approach offers a powerful tool for creating a diverse library of derivatives with tailored electronic and steric properties. The specific position of substitution on the thiazole ring (C4 or C5) would depend on the starting materials and reaction conditions.

It is important to note that direct functionalization of the parent molecule might be challenging due to the multiple reactive sites. A more common strategy involves the synthesis of the desired functionalized thiazole precursor followed by the introduction of the ethylamino-acetic acid side chain. For instance, a pre-functionalized 2-aminothiazole (B372263) could be reacted with a suitable three-carbon synthon to build the desired molecule.

Oligomerization and Polymerization Pathways for Derivative Synthesis

The bifunctional nature of this compound, possessing both an amine and a carboxylic acid group, makes it a suitable monomer for the synthesis of oligomers and polymers. Specifically, it can undergo polycondensation reactions to form polyamide-like structures.

In a polymerization reaction, the carboxylic acid group of one monomer molecule would react with the amine group of another to form an amide bond, with the elimination of a small molecule like water. This process, repeated multiple times, would lead to the formation of a polyamide chain where the (1-thiazol-2-yl-ethyl) moiety is a recurring unit. The synthesis of thiazole-containing cross-linked polyamides has been reported, demonstrating the feasibility of incorporating thiazole rings into polyamide backbones. nih.gov The properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength, would be influenced by the structure of the monomer and the polymerization conditions.

Alternatively, derivatives of this compound could be designed to act as monomers in other types of polymerization. For example, if the thiazole ring were functionalized with a polymerizable group, such as a vinyl or an acetylene group, it could participate in addition polymerization.

The synthesis of polymers containing recurring thiazole rings has been explored for various applications. For instance, thiazole-based polymers have been investigated for their thermal stability and electronic properties. The synthesis of polyamides from thiazole-containing diamines and dicarboxylic acids is a known method for producing polymers with desirable thermal and mechanical properties. researchgate.netrasayanjournal.co.in Similarly, thiazole-containing diols can be used to synthesize polyesters. researchgate.net These established polymerization methods provide a framework for the potential synthesis of novel polymers derived from this compound.

Table 2: Potential Polymerization Pathways for this compound Derivatives

| Polymerization Type | Monomer Functionality | Resulting Polymer | Linkage |

|---|---|---|---|

| Polycondensation | Amine and Carboxylic Acid | Polyamide | Amide |

| Addition Polymerization | Thiazole ring with vinyl/acetylene group | Vinyl/Acetylene Polymer | Carbon-Carbon single/double bonds |

Applications of 1 Thiazol 2 Yl Ethylamino Acetic Acid As a Key Intermediate in Advanced Chemical Synthesis and Materials Science

Design and Synthesis of Novel Chiral Catalysts and Ligands Utilizing the Thiazole-Amino Acid Scaffold

The thiazole-amino acid framework is an exemplary scaffold for the design of novel chiral ligands for asymmetric catalysis. The rigidity of the thiazole (B1198619) ring and the stereogenic center from the amino acid component allow for the creation of well-defined chiral environments around a metal center. Thiazoline and thiazole heterocycles are privileged motifs found in numerous peptide-derived natural products of biological interest, and a plethora of strategies have been developed for the synthesis of optically pure building blocks. nih.gov

The synthesis of chiral ligands derived from (1-Thiazol-2-yl-ethylamino)-acetic acid can be envisioned through several synthetic routes. The carboxylic acid and the secondary amine functionalities provide convenient handles for modification and coordination to metal centers. For instance, the carboxylic acid can be converted to an amide or ester to fine-tune the steric and electronic properties of the resulting ligand. The secondary amine can be part of a pincer-type ligand system.

Table 1: Potential Chiral Ligands Derived from this compound and Their Applications

| Ligand Type | Synthetic Strategy | Potential Catalytic Application |

| Bidentate (N,N) Ligands | Amidation of the carboxylic acid with a chiral amine, followed by coordination of the thiazole nitrogen and the newly formed amide nitrogen to a metal center. | Asymmetric hydrogenation, hydrosilylation, and cyclopropanation reactions. |

| Tridentate (N,N,O) Ligands | Direct coordination of the thiazole nitrogen, the amino nitrogen, and the carboxylate oxygen to a metal center. | Enantioselective aldol (B89426) and Mannich reactions. |

| Pincer (N,S,N) Ligands | Functionalization of the ethylamino backbone with another coordinating group, allowing for coordination through the thiazole nitrogen, the thiazole sulfur, and the amino nitrogen. | C-H activation and cross-coupling reactions. |

The development of such chiral ligands is crucial for the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and agrochemical industries. The modular nature of the this compound scaffold allows for the systematic tuning of ligand properties to achieve high enantioselectivity in a variety of chemical transformations. rsc.org

Development of Advanced Building Blocks for Supramolecular Chemistry and Self-Assembly

The distinct structural features of this compound make it an excellent candidate for the construction of advanced building blocks in supramolecular chemistry. The thiazole ring can participate in π-π stacking interactions, while the amino acid moiety can form hydrogen bonds. These non-covalent interactions are the driving forces for the self-assembly of molecules into well-ordered, higher-order structures.

The study of thiazole derivatives has highlighted the importance of conformational adjustments, chemical reactivities, and solvent effects in tuning their properties for applications in molecular and ion recognition. southasiacommons.net By modifying the this compound core, it is possible to create amphiphilic molecules that can self-assemble in solution to form micelles, vesicles, or other complex nanostructures.

Table 2: Supramolecular Assemblies Based on this compound Derivatives

| Derivative Type | Self-Assembly Motif | Potential Application |

| Amphiphilic Derivatives | Hydrophobic tail attached to the carboxylic acid, leading to micelle or vesicle formation in aqueous media. | Drug delivery systems, nanoreactors. |

| Hydrogen-Bonding Motifs | Introduction of additional hydrogen bond donors and acceptors, leading to the formation of tapes, sheets, or 3D networks. | Gelators, sensors, and porous materials. |

| Metal-Organic Frameworks (MOFs) | Coordination of the thiazole and carboxylate groups to metal ions, forming crystalline porous materials. | Gas storage, separation, and catalysis. |

The ability to control the self-assembly process by tuning the molecular structure of the building block opens up possibilities for creating new materials with novel functions. The thiazole-amino acid scaffold provides a robust and versatile platform for exploring the principles of molecular recognition and self-assembly.

Precursors for Novel Organic Materials with Tunable Properties

Thiazole-containing compounds have emerged as important components in the development of novel organic materials with applications in electronics and photonics. The electron-withdrawing nature of the thiazole ring makes it a useful building block for creating materials with specific electronic and photophysical properties. Thiazole-based organic semiconductors have shown high performance in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs).

This compound can serve as a precursor to a variety of organic materials with tunable properties. The functional groups on the molecule allow for its incorporation into polymeric structures or for the attachment of other functional moieties. For example, the carboxylic acid can be used as an anchoring group to attach the molecule to a surface or to another polymer chain.

Computational and synthetic chemistry strategies have been employed for the rational design of 5-(hetero-2-yl)-1,3-thiazoles as color-tunable fluorophores. nih.gov These studies have shown that the photophysical properties of thiazole-based materials can be finely tuned by varying the substituents on the thiazole ring. nih.govnih.gov This tunability is crucial for the development of materials for specific applications, such as white-light emitting materials for solid-state lighting. nih.gov

Table 3: Potential Organic Materials Derived from this compound

| Material Type | Synthetic Approach | Key Properties and Potential Applications |

| Conjugated Polymers | Polymerization of monomers derived from this compound, where the thiazole ring is part of the conjugated backbone. | Organic photovoltaics, organic field-effect transistors. |

| Fluorescent Dyes | Functionalization of the thiazole ring with donor and acceptor groups to create push-pull systems with tunable emission wavelengths. | Bio-imaging, sensors, and organic light-emitting diodes. |

| Nonlinear Optical Materials | Incorporation of the thiazole-amino acid scaffold into chromophores with large second-order nonlinear optical responses. | Optical data storage, telecommunications. |

The versatility of the this compound structure allows for the creation of a diverse range of organic materials with properties that can be tailored for specific technological needs.

Methodologies for Incorporating the Compound into Complex Molecular Architectures for Academic Investigation

The synthesis of complex molecular architectures is a central theme in modern organic chemistry. This compound provides a valuable starting point for the construction of intricate molecules for academic investigation, including natural product analogues and peptidomimetics. The thiazole ring is a common feature in many biologically active natural products, and the amino acid component allows for its incorporation into peptide-like structures. uq.edu.au

A variety of synthetic methodologies can be employed to incorporate the this compound scaffold into larger molecules. The carboxylic acid can be activated and coupled with amines to form amide bonds, a fundamental reaction in peptide synthesis. The secondary amine can also participate in various C-N bond-forming reactions.

Research has demonstrated the synthesis of amino acid-derived thiazole peptidomimetic analogues to understand complex biological processes. nih.gov These studies often involve the construction of libraries of related compounds to probe structure-activity relationships. The modular nature of this compound makes it an ideal building block for such endeavors.

Table 4: Synthetic Methodologies for Complex Molecule Construction

| Reaction Type | Functional Group Targeted | Resulting Structure |

| Amide Coupling | Carboxylic acid | Peptide and peptidomimetic structures. |

| Reductive Amination | Secondary amine | Formation of tertiary amines with diverse substituents. |

| Cross-Coupling Reactions | Functionalized thiazole ring | C-C and C-N bond formation to attach other aromatic or aliphatic groups. |

| Cyclization Reactions | Multiple functional groups | Formation of macrocycles and other constrained architectures. |

The ability to readily incorporate the this compound unit into more complex structures allows researchers to explore new areas of chemical space and to design molecules with specific functions for academic and potentially therapeutic applications. rsc.org

Q & A

Q. What are the established synthetic routes for (1-Thiazol-2-yl-ethylamino)-acetic acid, and how can reaction efficiency be maximized?

The synthesis of thiazole-containing derivatives often involves Friedel-Crafts acylation or nucleophilic substitution. For example, Eaton's reagent (P₂O₅·MeSO₃H) has been employed in solvent-free conditions to activate carbonyl groups and facilitate nucleophilic addition, achieving yields of 90–96% for similar imidazo[2,1-b]thiazole derivatives . Key steps include:

- Using aldehydes with electron-donating substituents to accelerate reaction rates.

- Monitoring reactions via TLC and purifying products via silica gel chromatography.

- Optimizing stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to thiazole precursor) to minimize side products.

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data refinement is typically performed using SHELXL , which supports aspherical atom modeling and twin refinement for high-resolution datasets . Essential steps include:

- Collecting data at low temperature (e.g., 100 K) to reduce thermal motion artifacts.

- Using ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks .

- Validating hydrogen-bonding patterns with graph-set analysis to ensure structural consistency .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in heterocyclic coupling reactions?

Substituents on the thiazole ring and adjacent functional groups significantly impact reaction pathways. For instance:

- Electron-donating groups (e.g., -CH₃) on aromatic aldehydes enhance electrophilicity, increasing coupling yields by 10–15% compared to electron-withdrawing groups (e.g., -NO₂) .

- Steric hindrance at the ethylamino group may reduce nucleophilic attack efficiency, necessitating longer reaction times or elevated temperatures.

- Mechanistic studies using DFT calculations can predict substituent effects on transition-state energetics.

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

Advanced refinement techniques in SHELXL address these challenges:

Q. How can computational methods like molecular docking predict the biological activity of this compound derivatives?

Molecular docking studies (e.g., using AutoDock Vina or Schrödinger Suite) evaluate binding affinities to target proteins:

- Prepare ligand structures by optimizing geometries at the B3LYP/6-31G* level.

- Validate docking protocols with known inhibitors (e.g., thiazole-based kinase inhibitors) to ensure reproducibility.

- Prioritize derivatives with favorable binding energies (ΔG < -7 kcal/mol) for in vitro testing .

Methodological Considerations

- Synthetic Challenges : Solvent-free conditions reduce environmental impact but may require rigorous temperature control to prevent decomposition .

- Analytical Cross-Validation : Combine SCXRD with LC-MS and ¹H/¹³C NMR to confirm purity and regioselectivity in multi-step syntheses .

- Data Reproducibility : Archive CIF files for crystal structures in repositories like the Cambridge Structural Database to facilitate peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.